molecular formula C11H16N2 B8463330 (r/s)-7-Amino-4-ethyl-1,2,3,4-tetrahydroquinoline

(r/s)-7-Amino-4-ethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B8463330
M. Wt: 176.26 g/mol
InChI Key: ZXVOEKDIKOZSJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(r/s)-7-Amino-4-ethyl-1,2,3,4-tetrahydroquinoline is a useful research compound. Its molecular formula is C11H16N2 and its molecular weight is 176.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

4-ethyl-1,2,3,4-tetrahydroquinolin-7-amine

InChI

InChI=1S/C11H16N2/c1-2-8-5-6-13-11-7-9(12)3-4-10(8)11/h3-4,7-8,13H,2,5-6,12H2,1H3

InChI Key

ZXVOEKDIKOZSJE-UHFFFAOYSA-N

Canonical SMILES

CCC1CCNC2=C1C=CC(=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 25-mL rb flask containing (R/S)-4-ethyl-1,2,3,4-tetrahydroquinoline (340 mg, 2.1 mmol) was cooled to -10° C., and conc. H2SO4 (5 mL) was added slowly. The resulting solution was warmed to rt to effect complete dissolution of the quinoline, then cooled again to -10° C. and stirred vigorously. Fuming HNO3 (85 μL) was added dropwise, slowly, and the reaction mixture turned dark red. After 10 min, the reaction mixture was poured onto cracked ice and diluted with water (5 mL). Sat'd NaHCO3 (80 mL) was added, and the pH was adjusted to pH 9 with 3.0 M NaOH. This aqueous phase was extracted with EtOAc (3×75 mL), and the combined extracts were dried (Na2SO4), and concentrated under reduced pressure to yield a dark red oil. This crude material was placed into a 250-mL rb flask with 1:1 EtOAc/EtOH (40 mL) and 10% Pd on C (approx. 1 mol %). The vessel was evacuated and flushed with nitrogen three times, then stirred under an atmosphere of hydrogen for 16 h, filtered, and concentrated under reduced pressure to yield a yellow oil, which was purified by flash chromatography (silica gel, CH2Cl2 /methanol, 9:1), affording 210 mg (57%) of the desired product as a dark yellow oil (Rf 0.50, CH2Cl2 /MeOH, 9:1). Data for (R/S)-7-amino-4-ethyl-1,2,3,4-tetrahydroquinoline: 1H NMR (400 MHz, CDCl3) δ 6.81 (d, 1H, J=8.1, 5-H), 6.02 (dd, 1H, J=8.0, 2.2, 6-H), 5.84 (d, 1H, J=2.3, 8-H), 3.48 (s, 2H, NH2), 3.27 (ddd, 1H, J=11.1, 11.1, 3.5, 2-H), 3.20 (ddd, 1H, J=9.8, 5.3, 4.5, 2-H), 2.55 (dddd, 1H, J=10.2, 5.2, 5.2, 5.2, 4H), 1.90 (dddd, 1H, J=9.6, 9.6, 9.6, 4.7, 3-H), 1.72 (m, 2H, 3-H, CH2CH3), 1.48 (m, 1H, CH2CH3), 0.96 (t, 3H, J=7.4, CH3).
Quantity
340 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
85 μL
Type
reactant
Reaction Step Four
Quantity
80 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven
Name
EtOAc EtOH
Quantity
40 mL
Type
solvent
Reaction Step Seven
Name
Quantity
5 mL
Type
solvent
Reaction Step Eight
Yield
57%

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